1,1-Cyclohexanedimethanol

Descripción general

Descripción

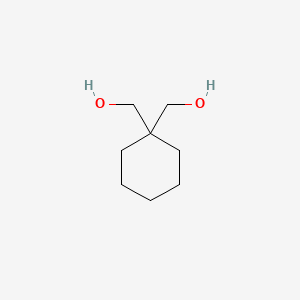

1,1-Cyclohexanedimethanol is an organic compound with the chemical formula C₈H₁₆O₂. It is a colorless, low-melting solid that is widely used in the production of polyester resins. This compound is a diol, meaning it has two hydroxyl (OH) functional groups. Commercial samples of this compound typically consist of a mixture of cis and trans isomers .

Métodos De Preparación

1,1-Cyclohexanedimethanol is primarily produced through the catalytic hydrogenation of dimethyl terephthalate. The process involves two main steps:

Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate to form dimethyl 1,4-cyclohexanedicarboxylate.

Hydrogenation to this compound: The dimethyl 1,4-cyclohexanedicarboxylate is further hydrogenated to produce this compound.

Industrial production methods often involve the use of copper-based catalysts and specific reaction conditions, such as temperature and pressure, to optimize yield and selectivity .

Análisis De Reacciones Químicas

1,1-Cyclohexanedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Polyester Production

CHDM serves as a key monomer in the synthesis of various polyester resins, significantly influencing their mechanical and thermal properties. The incorporation of CHDM into polyesters such as polyethylene terephthalate (PET) enhances their strength, clarity, and solvent resistance. Notably, copolymers formed with CHDM exhibit improved processability and reduced crystallinity compared to traditional PET homopolymers. This modification leads to the development of glycol-modified polyethylene terephthalate (PETG), which finds applications in electronics, automotive components, and medical devices .

| Polyester Type | Properties Enhanced by CHDM | Applications |

|---|---|---|

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | Superior thermal stability and chemical resistance | Fiber industry, automotive parts |

| Glycol-modified PET (PETG) | Improved clarity and processability | Medical devices, packaging |

| Biodegradable polyesters | Enhanced thermal stability and mechanical properties | Eco-friendly products |

Advanced Amorphous and Semi-Crystalline Polyesters

Recent studies have focused on developing advanced amorphous and semi-crystalline polyesters using CHDM as a building block. These materials are characterized by their superior barrier properties and thermal stability, making them suitable for high-performance applications in flexible electronics and smart films . The unique structure of CHDM allows for the synthesis of copolyesters with tailored properties that meet specific industrial requirements.

Epoxy Resins

CHDM is also utilized in producing 1,4-cyclohexanedimethanol diglycidyl ether, which serves as an epoxy diluent. This application is crucial for reducing the viscosity of epoxy resins during processing while maintaining desirable mechanical properties post-curing. The versatility of CHDM in epoxy formulations enhances their applicability in coatings and adhesives .

Case Study 1: Development of Biodegradable Polyesters

Researchers have explored the incorporation of CHDM into biodegradable poly(butylene-co-1,4-cyclohexanedimethylene carbonate) (PBCC). The study revealed that increasing the concentration of CHDM significantly improved the thermal stability and mechanical properties of the resulting copolymers. This advancement suggests potential applications in sustainable packaging solutions .

Case Study 2: Polyester Fiber Production

In a study conducted by Eastman Chemical Company, PCT fibers were synthesized using CHDM as a key component. The resulting fibers demonstrated enhanced clarity and superior mechanical properties compared to traditional polyester fibers. These attributes have led to their application in high-performance textiles .

Mecanismo De Acción

The mechanism by which 1,1-Cyclohexanedimethanol exerts its effects is primarily through its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids to produce polyesters. The molecular targets and pathways involved include the catalytic sites on the polymerization catalysts and the reactive intermediates formed during the reaction .

Comparación Con Compuestos Similares

1,1-Cyclohexanedimethanol can be compared with other similar diols, such as:

1,4-Cyclohexanedimethanol: This compound has hydroxyl groups on the 1 and 4 positions of the cyclohexane ring, whereas this compound has both hydroxyl groups on the same carbon atom.

Cyclohexylmethanol: This compound has a single hydroxyl group attached to the cyclohexane ring, making it less versatile in polymerization reactions compared to this compound.

The uniqueness of this compound lies in its ability to form polyesters with enhanced strength, clarity, and solvent resistance, making it a valuable compound in various industrial applications .

Actividad Biológica

1,1-Cyclohexanedimethanol (CHDM) is a diol compound with the molecular formula . It is primarily used in the production of polyesters and as a chemical intermediate. This article explores its biological activity, including toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula :

- CAS Number : 250594

- Structure : The compound features two hydroxymethyl groups attached to a cyclohexane ring.

Metabolism and Toxicokinetics

This compound undergoes metabolic oxidation in the body. Key findings include:

- Metabolites : The primary metabolites identified are 4-hydroxymethylcyclohexanecarboxylic acid and cyclohexanedicarboxylic acid. Approximately 68% of the compound is excreted as cyclohexanedicarboxylic acid in urine .

- Toxicity Profile : In acute toxicity studies, the median lethal dose (LD50) for oral exposure in rats was found to be greater than 2000 mg/kg body weight, indicating low acute toxicity. Sub-lethal effects included weakness and vasodilation .

Acute Toxicity

- Oral Toxicity : LD50 > 2000 mg/kg in rats.

- Dermal Exposure : Temporary emergency exposure limits were established at various concentrations .

Repeated Dose Toxicity

- No significant treatment-related effects on mortality or body weight were observed in subchronic studies. The no-observed-adverse-effect levels (NOAELs) were determined to be 479 mg/kg/day for males and 754 mg/kg/day for females .

Genotoxicity

- This compound did not induce mutations in several assays, including:

Reproductive and Developmental Toxicity

The compound does not exhibit specific reproductive or developmental toxicity. Any observed developmental effects were secondary to maternal toxicity at high doses . In a study involving repeated doses during pre-mating periods, no adverse reproductive outcomes were noted.

Polyester Production

Recent studies have highlighted the use of CHDM in synthesizing polyesters from biomass sources. These polyesters demonstrate favorable thermal properties and crystallization behavior, making them suitable for various applications in materials science .

Environmental Impact

Research indicates that CHDM is biodegradable under certain conditions, which is beneficial for its application in sustainable materials. Its low toxicity profile suggests minimal environmental risk when used appropriately .

Summary of Biological Activity

| Parameter | Value/Observation |

|---|---|

| LD50 (Oral) | >2000 mg/kg |

| NOAEL (Repeated Dose) | Males: 479 mg/kg/day; Females: 754 mg/kg/day |

| Genotoxicity | Negative in multiple assays |

| Reproductive Toxicity | No specific effects noted |

| Biodegradability | Yes |

Propiedades

IUPAC Name |

[1-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQHILJRHBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949427 | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-60-8 | |

| Record name | 1,1-Cyclohexanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.